4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Overview
Description
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H8BrN3 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
Research in structural chemistry has explored compounds closely related to 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, focusing on their crystal structures and synthesis. These studies have implications for the development of biologically active compounds, potentially antitumor drugs. The crystal structures of benzimidazole derivatives have been elucidated, offering insights into their molecular and crystalline states, which could inform the synthesis of new materials or pharmaceuticals (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Material Science Applications
In material science, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the utility of pyridine derivatives in creating materials with excellent thermal stability and mechanical properties. These materials have potential applications in electronics due to their low dielectric constants (Wang, Li, Ma, Zhang, & Gong, 2006).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the development of new compounds with potential antitumor activity against specific cancer cells showcases the application of benzimidazole and pyridine derivatives in drug design. These compounds are studied for their DNA binding properties and molecular docking, indicating a promising avenue for the design of new anticancer drugs (Bera, Aher, Brandão, Manna, Bhattacharyya, Pramanik, Mandal, Das, & Bera, 2021).
Synthetic Organic Chemistry
In synthetic organic chemistry, research has focused on the development of efficient synthesis methods for pyrido[1,2-a]benzimidazoles, leveraging direct copper-catalyzed amination. This has implications for both medicinal chemistry, due to the biological significance of these compounds, and materials chemistry, for their potential use in fluorescence and solubility applications (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to form the imidazo[1,2-a]pyridine core .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .
Result of Action
The imidazo[1,2-a]pyridine core is known to be a pharmacophore in many biologically active molecules .
Properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBWVHDCJAFYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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